

2-(5-Methylisoxazol-3-yl)acetonitrile: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-(5-Methylisoxazol-3-yl)acetonitrile

Cat. No.: B1365769

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Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a potential precursor in the synthesis of pharmaceutically active molecules. Its structure, combining a reactive nitrile group and a stable isoxazole ring, offers a unique platform for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.

Application Notes

The primary application of **2-(5-methylisoxazol-3-yl)acetonitrile** lies in its potential conversion to key intermediates for the synthesis of the immunomodulatory drug Teriflunomide, the active metabolite of Leflunomide.[1][2][3] While industrial-scale synthesis of Leflunomide and Teriflunomide typically commences from 5-methylisoxazole-4-carboxylic acid, the acetonitrile derivative serves as an alternative starting point for laboratory-scale and potential alternative synthetic strategies.[4][5][6]

The reactivity of the nitrile group allows for its hydrolysis to the corresponding acetic acid, a key intermediate that can be further elaborated.[7] Additionally, the isoxazole ring can participate in various cycloaddition and rearrangement reactions, further expanding its synthetic utility. The

methylene group adjacent to the nitrile is activated and can be a site for various C-C bond-forming reactions.

Key Synthetic Applications

Synthesis of 2-(5-Methylisoxazol-3-yl)acetic acid

A foundational application of **2-(5-methylisoxazol-3-yl)acetonitrile** is its hydrolysis to 2-(5-methylisoxazol-3-yl)acetic acid. This transformation is a critical step in creating a carboxylic acid functionality that can be used in amide bond formation, a common reaction in the synthesis of pharmaceutical compounds.

Experimental Protocol: Hydrolysis of **2-(5-Methylisoxazol-3-yl)acetonitrile**

Materials:

- **2-(5-Methylisoxazol-3-yl)acetonitrile**
- Sulfuric acid (concentrated)
- Water
- Sodium hydroxide solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for reflux and extraction

Procedure:

- A solution of **2-(5-methylisoxazol-3-yl)acetonitrile** (10 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (10 mL) is prepared in a round-bottom flask.
- The mixture is heated under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
- The aqueous solution is neutralized with a sodium hydroxide solution until a pH of approximately 7 is reached.
- The product is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-(5-methylisoxazol-3-yl)acetic acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

Parameter	Value
Starting Material	2-(5-Methylisoxazol-3-yl)acetonitrile
Product	2-(5-Methylisoxazol-3-yl)acetic acid
Expected Yield	70-80%
Purity (by HPLC)	>95%

Proposed Synthesis of a Leflunomide/Teriflunomide Intermediate

While not the primary industrial route, 2-(5-methylisoxazol-3-yl)acetic acid, derived from the acetonitrile, can be envisioned as a precursor to an intermediate in the synthesis of Leflunomide. The following is a proposed experimental workflow.

Synthesis of 2-(5-Methylisoxazol-3-yl)acetic acid

2-(5-Methylisoxazol-3-yl)acetonitrile

Hydrolysis
(H₂SO₄, H₂O, Reflux)

2-(5-Methylisoxazol-3-yl)acetic acid

Amide Bond Formation

Activation
(e.g., SOCl₂)

Acyl Chloride Intermediate

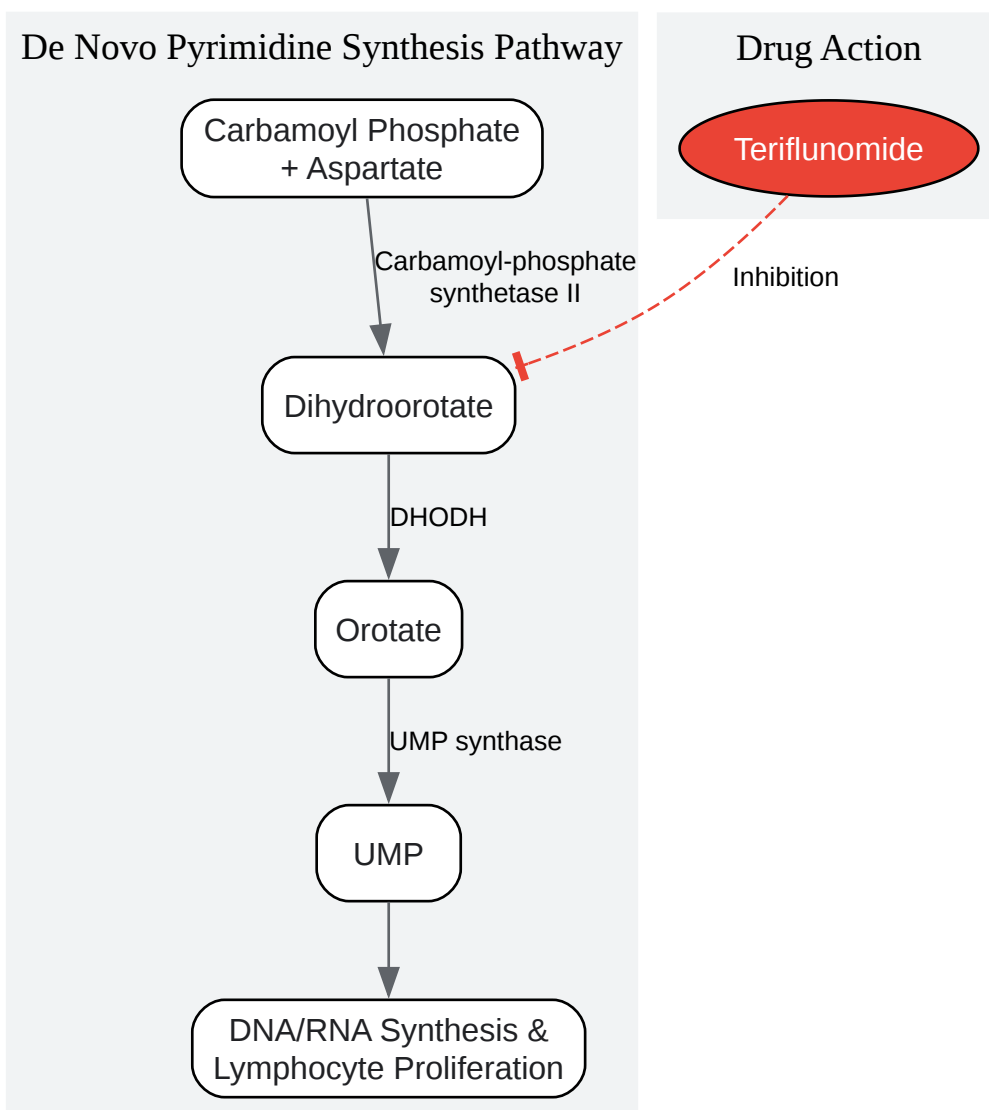
4-(Trifluoromethyl)aniline



Condensation



Leflunomide Precursor



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